

Seclidemstat for the Treatment of FET-Rearranged Sarcomas: A Technical Guide

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Executive Summary

FET-rearranged sarcomas, a group of aggressive soft tissue and bone cancers, are characterized by chromosomal translocations involving the FUS, EWSR1, or TAF15 (FET) genes. These translocations result in oncogenic fusion proteins that drive tumor growth by acting as aberrant transcription factors. **Seclidemstat** (SP-2577) is a first-in-class, oral, reversible, and noncompetitive small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1). By inhibiting LSD1's scaffolding and enzymatic functions, **seclidemstat** disrupts the transcriptional activity of FET-fusion oncoproteins, presenting a promising targeted therapeutic strategy. This document provides a comprehensive technical overview of **seclidemstat**, consolidating preclinical data, clinical trial results, and detailed experimental methodologies to support ongoing research and development in this field.

Introduction to FET-Rearranged Sarcomas and the Therapeutic Rationale for Seclidemstat

FET-rearranged sarcomas encompass a range of malignancies, including Ewing sarcoma (typically EWSR1::FLI1), myxoid liposarcoma (FUS::DDIT3), desmoplastic small round cell tumors (DSRCT; EWSR1::WT1), and clear cell sarcoma (EWSR1::ATF1).[1][2][3] These cancers are often aggressive, affecting adolescents and young adults, with limited effective treatment options for patients with relapsed or refractory disease.[4][5]



The primary oncogenic drivers in these sarcomas are the FET fusion proteins.[6] These aberrant proteins retain the N-terminal transactivation domain of the FET protein and the DNA-binding domain of a partner transcription factor.[1][6] This chimeric structure allows them to reprogram the cellular transcriptome, driving proliferation and blocking differentiation.[7][8]

Lysine-Specific Demethylase 1 (LSD1), a histone demethylase, has been identified as a critical co-regulator essential for the oncogenic function of FET fusion proteins.[1][3][9][10] LSD1 is recruited by the fusion oncoprotein to chromatin, where it promotes an oncogenic transcriptional program.[1][7] Therefore, inhibiting LSD1 presents a compelling therapeutic strategy to counteract the activity of these fusion proteins.[7][10] **Seclidemstat** is a novel inhibitor that uniquely disrupts LSD1's protein-protein interactions (scaffolding function) in addition to its demethylase activity, leading to the reversal of FET-fusion-mediated gene expression.[2][11]

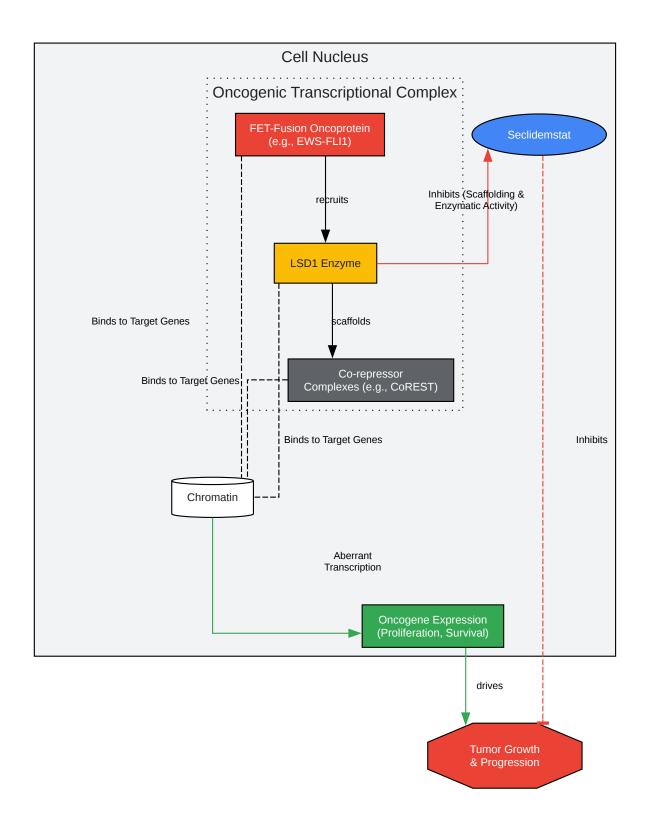
Mechanism of Action of Seclidemstat

Seclidemstat functions as a potent, reversible, and noncompetitive inhibitor of LSD1 with an IC50 in the low nanomolar range (13-50 nM).[2][3][11][12] Its mechanism is twofold:

- Inhibition of Enzymatic Activity: LSD1 removes methyl groups from histone H3 at lysine 4
 (H3K4) and lysine 9 (H3K9), which are key epigenetic marks regulating gene expression.[13]
 By inhibiting this demethylase activity, seclidemstat can alter the histone code at target gene loci.
- Disruption of Scaffolding Function: Crucially, seclidemstat also disrupts the ability of LSD1 to act as a scaffold for larger protein complexes.[2][11] In FET-rearranged sarcomas, the FET-fusion oncoprotein recruits LSD1 and other co-regulators to chromatin.[1]
 Seclidemstat's ability to interfere with these protein-protein interactions is critical for dismantling the oncogenic transcriptional machinery and reversing the aberrant gene expression profile.[2]

Preclinical studies have shown that **seclidemstat** treatment leads to the downregulation of oncogenes and the upregulation of tumor-suppressor genes, ultimately inhibiting tumor growth. [1][3][11]





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Caption: Mechanism of **Seclidemstat** in FET-rearranged sarcomas.



Preclinical Data

Seclidemstat has demonstrated potent anti-tumor activity in a range of preclinical models of FET-rearranged sarcomas.

In Vitro Cytotoxicity

Seclidemstat has shown potent cytotoxic activity across multiple FET-rearranged sarcoma cell lines.[1][5][14] Studies comparing **seclidemstat** (SP-2577) and its analog (SP-2509) to an irreversible LSD1 inhibitor (OG-L002) and an inactive control (SP-2513) demonstrated that the cytotoxic activity is linked to the noncompetitive inhibition of LSD1's scaffolding function, as OG-L002 showed little to no activity.[15]

Table 1: In Vitro Activity (IC50) of **Seclidemstat** and Analogs in FET-Rearranged Sarcoma Cell Lines



Sarcoma Subtype	Cell Line	Fusion Protein	Seclidemstat (SP-2577) IC50 (µM)	SP-2509 IC50 (μM)
Ewing Sarcoma	A673	EWSR1::FLI1	~0.5 - 1.0	~0.5 - 1.0
TC32	EWSR1::FLI1	~1.0 - 2.0	~1.0 - 2.0	
SK-N-MC	EWSR1::FLI1	~0.5 - 1.5	~0.5 - 1.5	
TTC-466	EWSR1::FLI1	~0.5 - 1.5	~0.5 - 1.5	
DSRCT	JN-DSRCT-1	EWSR1::WT1	~0.5 - 1.0	~0.5 - 1.0
BER	EWSR1::WT1	~0.5 - 1.0	~0.5 - 1.0	
Clear Cell Sarcoma	SU-CCS-1	EWSR1::ATF1	~1.0 - 2.0	~1.0 - 2.0
DTC1	EWSR1::ATF1	~1.0 - 2.0	~1.0 - 2.0	
Myxoid Liposarcoma	1765-92	FUS::DDIT3	~1.0 - 2.5	~1.0 - 2.5
402-91	FUS::DDIT3	~1.0 - 2.5	~1.0 - 2.5	
DL221	FUS::DDIT3	~2.5 - 5.0	~2.5 - 5.0	-

Data compiled from cell viability assays reported in preclinical studies.[15] IC50 values are approximate ranges derived from published graphs.

Transcriptomic Reprogramming

RNA sequencing analyses have confirmed that **seclidemstat** reverses the transcriptional signature driven by FET fusion proteins.[1][4][14] Treatment with **seclidemstat** downregulates pathways involved in oncogenesis, such as proliferation and a dedifferentiated state, while upregulating pathways involved in cell signaling and differentiation that are typically repressed by the fusion oncoprotein.[1][4] This effect was observed across various FET-rearranged sarcoma cell lines, indicating a common mechanism of action.[4][14]

In Vivo Efficacy



In mouse xenograft models of Ewing sarcoma (e.g., A673, SK-N-MC), treatment with **seclidemstat** resulted in significant tumor growth inhibition and regression compared to control groups.[11] These in vivo studies provided a strong rationale for advancing **seclidemstat** into clinical trials.

Clinical Development: The Phase 1/2 Trial (NCT03600649)

Seclidemstat is being evaluated in an open-label, multi-center Phase 1/2 clinical trial for patients with relapsed or refractory Ewing sarcoma and other FET-rearranged sarcomas.[16]

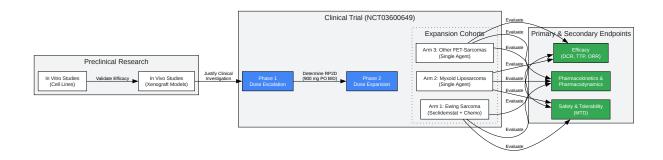
Study Design and Objectives

- Primary Objectives: To assess the safety and tolerability of **seclidemstat** as a single agent and in combination with chemotherapy, and to determine the maximum-tolerated dose (MTD) and recommended Phase 2 dose (RP2D).[9][16][17]
- Secondary Objectives: To evaluate preliminary anti-tumor activity (per RECIST 1.1),
 pharmacokinetics (PK), and pharmacodynamics (PD).[16][17]
- Patient Population: Patients aged 12 years or older with relapsed or refractory Ewing sarcoma or select FET-rearranged sarcomas.[3][16][17]

The trial's dose-expansion stage includes three arms: [17][18][19][20]

- Ewing Sarcoma Combination Therapy: Seclidemstat in combination with topotecan and cyclophosphamide.
- Myxoid Liposarcoma Monotherapy: **Seclidemstat** as a single agent.
- Other FET-Rearranged Sarcomas Monotherapy: Seclidemstat as a single agent for sarcomas like DSRCT.





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Caption: Seclidemstat research and clinical development workflow.

Clinical Efficacy Data

Interim results from the Phase 1/2 trial have shown encouraging signs of clinical activity, particularly for Ewing sarcoma patients receiving combination therapy.

Table 2: Interim Efficacy Results for **Seclidemstat** in Relapsed/Refractory Ewing Sarcoma (Combination Therapy Arm)

Patient Group	N	Objective Response Rate (ORR)	Disease Control Rate (DCR)	Median Time to Progression (TTP)
First-Relapse	5	60%	60%	7.4 months
First- & Second- Relapse	13		38%	



Data as of February 2024 and December 2022 reports.[18][21][22] The combination therapy consists of **seclidemstat** with topotecan and cyclophosphamide.

For comparison, historical data from the Phase 3 rEECur study showed a median event-free survival of 3.5 months for patients treated with topotecan and cyclophosphamide alone.[18][21] The data suggests that the addition of **seclidemstat** may prolong the time to tumor progression.[18][21]

In the single-agent cohort for advanced FET-rearranged sarcomas, while objective responses have not been observed, some patients achieved stable disease with prolonged time to progression, suggesting a potential for disease control.[18][19]

Safety and Tolerability

Seclidemstat has demonstrated a manageable safety profile in clinical trials.[9] In late 2022, the trial was placed on a voluntary partial clinical hold following a suspected unexpected serious adverse reaction (SUSAR) involving a patient death.[17][18] After a review of the data, the U.S. Food and Drug Administration (FDA) lifted the clinical hold in May 2023, allowing the trial to resume.[21]

Experimental Protocols and Methodologies In Vitro Cell Viability Assay

- Cell Lines: Various FET-rearranged sarcoma cell lines (e.g., A673, TC32, JN-DSRCT-1, SU-CCS-1, 1765-92) are cultured in appropriate media (e.g., RPMI or DMEM with 10% FBS).[2]
 [15]
- Treatment: Cells are seeded in 96-well plates and treated with a dose range of **seclidemstat**, comparators (e.g., SP-2509, OG-L002), and a vehicle control (e.g., DMSO).
- Incubation: Cells are incubated for a period of 96 hours.
- Viability Measurement: Cell viability is assessed using a luminescent assay such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.



 Data Analysis: Luminescence data is normalized to vehicle-treated controls. IC50 values are calculated using non-linear regression analysis in software like GraphPad Prism.[15]

RNA Sequencing and Transcriptomic Analysis

- Sample Preparation: Sarcoma cell lines are treated with seclidemstat or vehicle control for a specified time (e.g., 24-48 hours). Total RNA is extracted using a standard method like the RNeasy Kit (Qiagen).
- Library Preparation and Sequencing: RNA quality is assessed (e.g., via Bioanalyzer).
 Sequencing libraries are prepared from poly(A)-selected mRNA and subjected to high-throughput sequencing (e.g., on an Illumina platform).
- Bioinformatic Analysis:
 - Raw sequencing reads are aligned to the human reference genome.
 - Gene expression is quantified (e.g., as transcripts per million TPM).
 - Differential gene expression analysis is performed to identify genes significantly up- or down-regulated upon seclidemstat treatment.
 - Gene Set Enrichment Analysis (GSEA) or similar pathway analysis tools are used to identify the biological pathways and molecular signatures that are significantly altered by the treatment.[1]

Clinical Trial Protocol Synopsis (NCT03600649)

- Study Design: Phase 1/2, open-label, non-randomized, dose-escalation and dose-expansion study.[11]
- Treatment Regimens:
 - Monotherapy: Seclidemstat administered orally twice daily (BID) in 28-day cycles.
 - Combination Therapy: Seclidemstat (e.g., 900 mg PO BID) with topotecan (0.75 mg/m²) and cyclophosphamide (250 mg/m²) administered on days 1-5 of a 21-day cycle.[17]



- Safety Assessments: Monitoring and grading of adverse events according to NCI CTCAE
 v5.0. Dose-limiting toxicities (DLTs) are evaluated to determine the MTD.[16]
- Efficacy Assessments: Anti-tumor activity is evaluated by radiological assessments (e.g., CT or MRI) every 2 cycles, based on Response Evaluation Criteria in Solid Tumors (RECIST 1.1).[16]
- Pharmacokinetic Assessments: Plasma samples are collected at specified time points to characterize the PK profile of seclidemstat, including the effect of food.[16]

Conclusion and Future Directions

Seclidemstat represents a promising targeted therapy for patients with FET-rearranged sarcomas by directly addressing the underlying oncogenic driver. Preclinical data robustly demonstrates its ability to reverse the transcriptional activity of FET fusion oncoproteins, leading to cytotoxicity in cancer cells. Early clinical data is encouraging, particularly in the combination setting for Ewing sarcoma, where it may enhance the efficacy of standard chemotherapy.

Future research should focus on:

- Biomarker Identification: Identifying predictive biomarkers to select patients most likely to respond to seclidemstat therapy.
- Combination Strategies: Exploring rational combinations of **seclidemstat** with other targeted agents or immunotherapies to overcome potential resistance mechanisms.
- Expansion to Other FET-Sarcomas: Continued clinical investigation is needed to confirm the
 utility of seclidemstat as a monotherapy or combination agent in less common FETrearranged sarcomas.

The development of **seclidemstat** provides a clear example of a rationally designed epigenetic therapy targeting a specific molecular vulnerability in a group of rare and aggressive cancers.

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